2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
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Overview
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound that features a tetrahydrothiophene ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the trifluoromethoxybenzyl group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl halide reacts with a suitable nucleophile.
Formation of the isonicotinamide moiety: This can be synthesized through the reaction of isonicotinic acid with amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is unique due to the combination of its structural features, which include a tetrahydrothiophene ring, a trifluoromethoxybenzyl group, and an isonicotinamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPVDWCNVCBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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